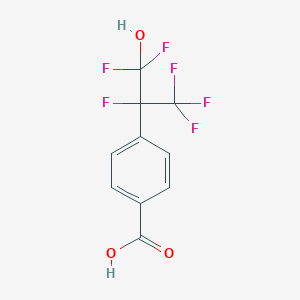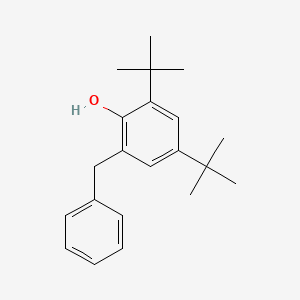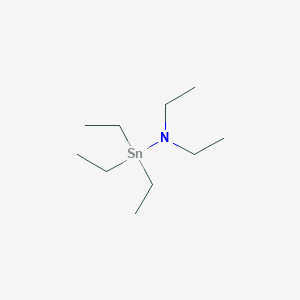
N,N,1,1,1-Pentaethylstannanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,1,1,1-Pentaethylstannanamine: is an organotin compound with the molecular formula C10H25NSn It is characterized by the presence of a tin atom bonded to a nitrogen atom and five ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaethylstannanamine typically involves the reaction of stannous chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{SnCl}_2 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
化学反応の分析
Types of Reactions: N,N,1,1,1-Pentaethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of stannic derivatives.
Reduction: Formation of stannous derivatives.
Substitution: Formation of substituted stannanamines with various functional groups.
科学的研究の応用
Chemistry: N,N,1,1,1-Pentaethylstannanamine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, including anticancer and antifungal treatments. Its interaction with cellular components is of particular interest in medicinal chemistry.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its role in catalysis and material science is also being investigated.
作用機序
The mechanism by which N,N,1,1,1-Pentaethylstannanamine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to proteins and altering their function. This interaction can lead to the inhibition of microbial growth or the induction of cell death in cancer cells.
類似化合物との比較
- N,N-Diethylstannanamine
- N,N-Dimethylstannanamine
- N,N-Dipropylstannanamine
Comparison: N,N,1,1,1-Pentaethylstannanamine is unique due to the presence of five ethyl groups, which confer distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in synthesis and research.
特性
CAS番号 |
1066-86-0 |
|---|---|
分子式 |
C10H25NSn |
分子量 |
278.02 g/mol |
IUPAC名 |
N-ethyl-N-triethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3C2H5.Sn/c1-3-5-4-2;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChIキー |
IVRBFTXHFJFGQG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Sn](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
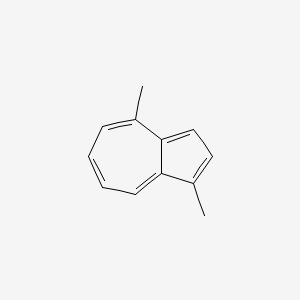
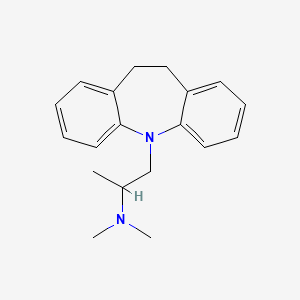

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
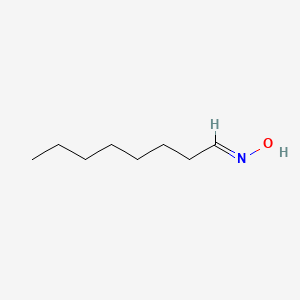
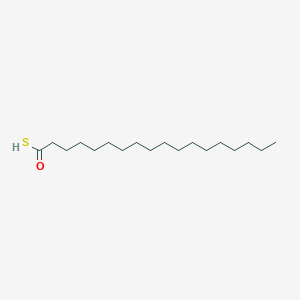
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)


